1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
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Overview
Description
1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a thiophene ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Sulfonylation: The piperazine ring is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Thienylmethylation: Finally, the thiophene ring is introduced via a nucleophilic substitution reaction using a thiophene derivative and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzenesulfonyl)piperazine: Lacks the thiophene ring.
4-[(Thiophen-2-yl)methyl]piperazine: Lacks the nitrobenzenesulfonyl group.
Uniqueness
1-(4-NITROBENZENESULFONYL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE is unique due to the combination of the nitrobenzenesulfonyl and thiophene groups, which may confer distinct chemical and biological properties.
Biological Activity
1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on various studies that highlight its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.
Chemical Structure
The compound consists of a piperazine core substituted with a 4-nitrophenyl sulfonyl group and a thiophen-2-ylmethyl moiety. The sulfonamide functionality is known for its significant role in biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit substantial antimicrobial properties. For instance, derivatives containing the piperazine nucleus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
1 | E. coli | 2.14 |
2 | S. aureus | 0.63 |
Antiviral Activity
Heterocyclic compounds, particularly those containing piperazine and sulfonamide groups, have been explored for their antiviral potential. A study highlighted that certain derivatives could inhibit the activity of viral RNA polymerases effectively . The specific activity of this compound against viral targets remains to be fully characterized.
Enzyme Inhibition
The compound's sulfonamide structure is associated with enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In comparative studies, similar compounds demonstrated IC50 values ranging from 1 to 6 µM against AChE .
Enzyme | Compound | IC50 (µM) |
---|---|---|
AChE | 1 | 2.14 |
Urease | 2 | 1.13 |
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Antibacterial Efficacy : A series of piperazine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the sulfonamide group significantly enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Antiviral Screening : Compounds structurally similar to this compound were screened for antiviral activity against Hepatitis C virus (HCV) NS5B polymerase, showing promising results with IC50 values below 35 µM .
- Enzyme Inhibition Studies : In a study focused on enzyme inhibition, several sulfonamide derivatives were assessed for their ability to inhibit urease and AChE, revealing significant inhibitory effects that could lead to therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .
Properties
Molecular Formula |
C15H17N3O4S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2 |
InChI Key |
TXQZAKZLNHDUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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